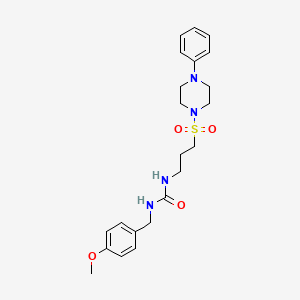

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c1-30-21-10-8-19(9-11-21)18-24-22(27)23-12-5-17-31(28,29)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFVOUHHAURKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea typically involves the following steps:

Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

Introduction of the Methoxybenzyl Group: This step involves the alkylation of the urea core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Piperazine Moiety: The final step is the sulfonylation of the piperazine ring with a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Urea Derivatives with Sulfonyl Groups

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea)

- Structure : Lacks the phenylpiperazine and methoxybenzyl groups but shares the sulfonylurea core.

- Activity : A first-generation sulfonylurea antidiabetic agent that stimulates insulin secretion via pancreatic β-cell KATP channel inhibition .

- Comparison: The target compound’s sulfonyl group may enhance solubility and metabolic stability compared to non-sulfonyl ureas. However, its phenylpiperazine moiety likely redirects activity away from pancreatic targets toward neurological or cardiovascular systems.

N-[3-(10H-Phenothiazin-1-yl)propyl]urea Derivatives

- Structure: Urea linked to a phenothiazine group via a propyl chain (e.g., compounds 4(a–m) in ).

- Activity: Phenothiazine derivatives often exhibit antipsychotic or antihistaminic effects. The urea-propyl linker may modulate CNS penetration.

- dopamine receptors) .

Phenylpiperazine-Containing Compounds

1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (10a)

- Structure : Combines phenylpiperazine with a pyrrolidin-2-one fragment ().

- Activity: High affinity for α1-adrenoceptors (pKi = 6.43) and antiarrhythmic effects (ED50 = 4.9 mg/kg in rats).

- Comparison : The target compound’s urea core and sulfonyl group may reduce α1-AR affinity compared to 10a but improve oral bioavailability due to increased polarity .

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)

Piperazine-Sulfonamide Hybrids

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structure : Piperidine-sulfonamide hybrid with a methylsulfonyl group ().

- Activity: Not explicitly stated, but sulfonamide-piperidine hybrids often target serotonin or sigma receptors.

- Comparison : The target compound’s urea linker and phenylpiperazine (vs. piperidine) may shift selectivity toward adrenergic or dopaminergic pathways .

Data Tables

Table 1: Structural and Pharmacological Comparisons

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | Moderate (CYP3A4) |

| Chlorpropamide | 1.9 | 0.45 | Low (CYP2C9) |

| 10a | 3.5 | 0.08 | High (CYP2D6) |

Research Findings and Implications

- Receptor Selectivity: The phenylpiperazine moiety in the target compound may confer α1-adrenoceptor or 5-HT1A affinity, as seen in ’s derivatives. However, the urea-sulfonyl group could attenuate CNS penetration compared to pyrrolidin-2-one analogs.

- Therapeutic Potential: Structural analogs suggest possible applications in cardiovascular (antiarrhythmic) or metabolic (antidiabetic) disorders, but empirical data are needed.

- Synthetic Challenges: The sulfonamide linker and urea formation (cf.

Biological Activity

1-(4-Methoxybenzyl)-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its complex structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O4S, with a molecular weight of 446.6 g/mol. The compound features a urea core linked to a methoxybenzyl group and a piperazine moiety, which is sulfonated.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N4O4S |

| Molecular Weight | 446.6 g/mol |

| CAS Number | 1203203-15-9 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Receptor Modulation : Binding to various receptors that regulate cellular signaling pathways.

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in critical metabolic processes.

The compound's sulfonamide group could enhance its binding affinity and specificity towards target proteins, potentially leading to altered physiological responses.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to this compound. For instance, derivatives featuring similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:

A derivative with a similar piperazine structure was evaluated for its cytotoxicity against A549 lung cancer cells, exhibiting an IC50 value of approximately 49.85 µM. This suggests that modifications in the piperazine moiety could influence the compound's antitumor efficacy .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects.

Research Findings:

In preclinical trials, related compounds have been shown to increase serotonin levels in the brain, suggesting potential applications in treating mood disorders.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.